The Synthetic Keystone: A Technical Guide to 3-Iodo-1H-indazole-6-carboxylic Acid
The Synthetic Keystone: A Technical Guide to 3-Iodo-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-1H-indazole-6-carboxylic acid stands as a pivotal heterocyclic building block in contemporary medicinal chemistry. Its rigid indazole core, combined with the reactive iodine at the 3-position and the carboxylic acid handle at the 6-position, offers a trifecta of functionalities for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and its burgeoning role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and the foundational principles of indazole chemistry to provide a robust framework for its application.
Core Chemical Properties
A foundational understanding of a molecule's intrinsic properties is paramount for its effective utilization in synthesis and drug design.
Table 1: Physicochemical Properties of 3-Iodo-1H-indazole-6-carboxylic Acid and its Methyl Ester Analogue
| Property | 3-Iodo-1H-indazole-6-carboxylic acid | Methyl 3-iodo-1H-indazole-6-carboxylate |
| CAS Number | 1086391-11-8 | 885518-82-1 |
| Molecular Formula | C₈H₅IN₂O₂ | C₉H₇IN₂O₂ |
| Molecular Weight | 288.04 g/mol | 302.07 g/mol |
| Appearance | Solid (predicted) | Solid |
| Solubility | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
Note: Experimental data for 3-Iodo-1H-indazole-6-carboxylic acid is limited. Data for the methyl ester is provided for comparative purposes.
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing effects of the iodine and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbons attached to the iodine and within the carboxylic acid group will have characteristic chemical shifts.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the indazole ring, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecule's mass, along with fragmentation patterns typical of indazole derivatives. For the methyl ester, a prominent peak at m/z 303 (M+H)⁺ has been reported.[3]
Synthesis and Reactivity
The synthesis of 3-iodo-1H-indazole-6-carboxylic acid and its derivatives typically involves a multi-step sequence. A common strategy is the iodination of a pre-formed indazole-6-carboxylic acid or its ester.[4]
General Synthetic Workflow:
Caption: General synthetic route to 3-iodo-1H-indazole-6-carboxylic acid.
Protocol: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate [3][4]
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Dissolution: Dissolve 1H-indazole-6-carboxylic acid methyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH) (2.0-2.5 eq) to the solution and stir at room temperature.
-
Iodination: Add a solution of iodine (I₂) (1.5 eq) in DMF dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Reactivity and Key Transformations:
The iodine atom at the 3-position is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, a critical feature for generating molecular diversity in drug discovery programs.
Caption: Key cross-coupling reactions of 3-iodo-1H-indazole-6-carboxylic acid.
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Suzuki-Miyaura Coupling: This reaction with aryl or heteroaryl boronic acids is a powerful method for synthesizing 3-aryl-1H-indazole derivatives. These reactions are typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like sodium carbonate or cesium carbonate.[5]
-
Heck Coupling: The Heck reaction enables the introduction of alkenyl substituents at the 3-position by coupling with various alkenes.[6][7] Palladium acetate is a commonly used catalyst for this transformation.[7]
-
Sonogashira Coupling: For the synthesis of 3-alkynyl-1H-indazoles, the Sonogashira coupling with terminal alkynes is the method of choice. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.[8][9][10] It is important to note that N-protection of the indazole may be necessary for successful Sonogashira couplings.[10]
Applications in Medicinal Chemistry
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The ability to functionalize the 3-position of the indazole ring via the iodo-intermediate is crucial for modulating the pharmacological properties of these molecules.
Role as a Kinase Inhibitor Scaffold:
A significant application of indazole derivatives is in the development of kinase inhibitors for cancer therapy. The indazole core can effectively mimic the hinge-binding motif of ATP, leading to potent and selective inhibition of various kinases. The substituent at the 3-position often plays a critical role in establishing key interactions within the ATP-binding pocket of the target kinase.
Workflow for Kinase Inhibitor Development:
Caption: Drug discovery workflow utilizing 3-iodo-1H-indazole-6-carboxylic acid.
Safety and Handling
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Hazard Classification: Likely to be harmful if swallowed (Acute Toxicity, Oral, Category 4), cause skin irritation (Category 2), and cause serious eye irritation (Category 2).[11][12] May also cause respiratory irritation.[11][12]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Iodo-1H-indazole-6-carboxylic acid is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its strategic placement of reactive functional groups allows for the creation of diverse molecular libraries, particularly for the development of targeted kinase inhibitors. While a comprehensive experimental dataset for this specific molecule is yet to be fully established in the public domain, the principles outlined in this guide, drawn from the rich chemistry of indazoles, provide a solid foundation for its application in advancing medicinal chemistry and the development of novel therapeutics.
References
-
Organic Syntheses. A.1H-Indazole-3-carbonitrile (1). [Link]
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
-
National Center for Biotechnology Information. Indazole-3-carboxylic acid. PubChem Compound Summary for CID 78250. [Link]
-
National Center for Biotechnology Information. 6-iodo-1H-indazole. PubChem Compound Summary for CID 12991241. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. [Link]
-
ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
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